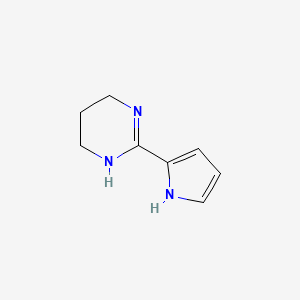
2-(1H-Pyrrol-2-yl)-1,4,5,6-tetrahydropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-Pyrrol-2-yl)-1,4,5,6-tetrahydropyrimidine is a heterocyclic compound that features both pyrrole and tetrahydropyrimidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrrol-2-yl)-1,4,5,6-tetrahydropyrimidine typically involves the condensation of pyrrole derivatives with suitable aldehydes or ketones, followed by cyclization reactions. One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron(III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrole derivatives in good to excellent yields.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar condensation and cyclization reactions. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for achieving high yields and purity in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-Pyrrol-2-yl)-1,4,5,6-tetrahydropyrimidine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (CH2Cl2)
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids such as [Bmim][PF6] or [Bmim][BF4]
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Reduced pyrrole derivatives
Substitution: N-substituted pyrroles
Wissenschaftliche Forschungsanwendungen
2-(1H-Pyrrol-2-yl)-1,4,5,6-tetrahydropyrimidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(1H-Pyrrol-2-yl)-1,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites or interact with receptors to modulate signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trichloro-1-(1H-pyrrol-2-yl)ethanone: A pyrrole derivative with trichloroacetyl substitution.
1-(1H-Pyrrol-2-yl)ethanone: A simpler pyrrole derivative with an ethanone group.
2H-Pyrrol-2-ones: Compounds with a γ-lactam structure, similar to pyrroles.
Uniqueness
2-(1H-Pyrrol-2-yl)-1,4,5,6-tetrahydropyrimidine is unique due to its combination of pyrrole and tetrahydropyrimidine rings, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a variety of chemical reactions and interact with diverse molecular targets, making it a versatile compound in research and industrial applications.
Eigenschaften
Molekularformel |
C8H11N3 |
|---|---|
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
2-(1H-pyrrol-2-yl)-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C8H11N3/c1-3-7(9-4-1)8-10-5-2-6-11-8/h1,3-4,9H,2,5-6H2,(H,10,11) |
InChI-Schlüssel |
NZUWPVNHHMRROU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(=NC1)C2=CC=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


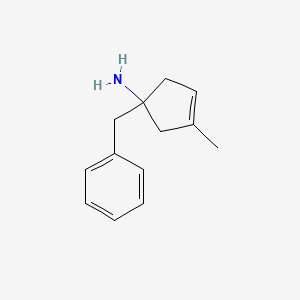
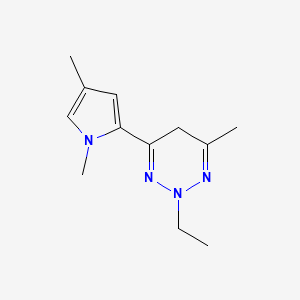
![11B-Benzyl-9-hydroxy-5,6,7,11B-tetrahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one](/img/structure/B13097292.png)
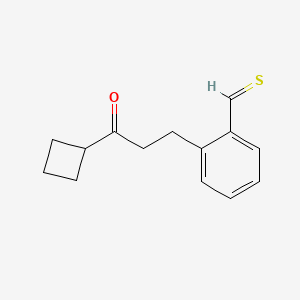
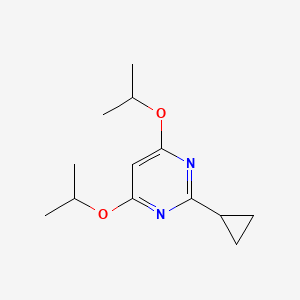
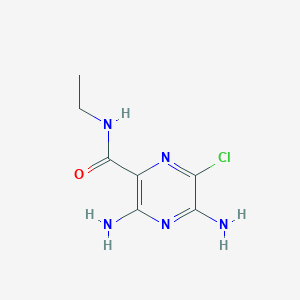

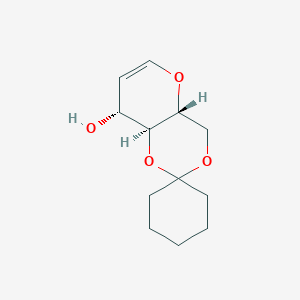
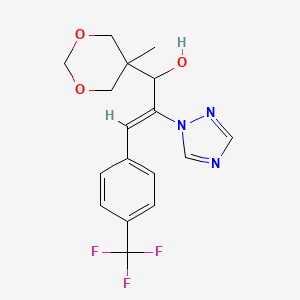


![2,3-Dimethylpyridazino[1,6-a]benzimidazole](/img/structure/B13097351.png)


